molecular formula C4H7NO4 B1603368 (2S)-2-amino(413C)butanedioic acid CAS No. 81201-98-1

(2S)-2-amino(413C)butanedioic acid

Cat. No.: B1603368
CAS No.: 81201-98-1
M. Wt: 134.1 g/mol
InChI Key: CKLJMWTZIZZHCS-NSQKCYGPSA-N
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Description

(2S)-2-amino(413C)butanedioic acid is an isotope-labeled analog of L-aspartic acid, where the carbon at the fourth position is replaced by the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine .

Mechanism of Action

L-Aspartic acid, especially the potassium magnesium aspartate salt, is hypothesized to spare stores of muscle glycogen and/or promote a faster rate of glycogen resynthesis during exercise .

Safety and Hazards

L-Aspartic acid-4-13C may cause respiratory irritation. It may be harmful in contact with skin and may cause moderate irritation. It may also cause eye irritation and may be harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-2-amino(413C)butanedioic acid can be synthesized through various methods, including the intercalation of L-aspartic acid into layered double hydroxides by coprecipitation . This method involves the use of specific reagents and conditions to ensure the incorporation of the carbon-13 isotope at the desired position.

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced chemical synthesis techniques to achieve high isotopic purity and yield. The process may include steps such as isotope exchange reactions and the use of labeled precursors .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino(413C)butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced derivatives, and substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino(413C)butanedioic acid is unique due to its specific labeling at the fourth carbon position, which allows for targeted studies of this particular site in various biochemical and chemical processes. This specificity makes it a valuable tool for researchers looking to understand the detailed mechanisms and pathways involving aspartic acid .

Properties

IUPAC Name

(2S)-2-amino(413C)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLJMWTZIZZHCS-NSQKCYGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583963
Record name L-(4-~13~C)Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81201-98-1
Record name L-(4-~13~C)Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81201-98-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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